REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[S:3](Cl)(=[O:5])=[O:4].[OH2:9].[C:10]([O:13][CH2:14][CH3:15])(=[O:12])[CH3:11].[N:16]1[CH:21]=[CH:20][CH:19]=[CH:18]C=1>>[CH2:14]([O:13][C:10]([C:11]1[CH:18]=[C:19]([O:4][S:3]([C:2]([F:8])([F:7])[F:1])(=[O:9])=[O:5])[CH:20]=[C:21]([C:10]([O:13][CH2:14][CH3:15])=[O:12])[N:16]=1)=[O:12])[CH3:15]
|
Name
|
chelidamic acid diethyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)Cl)(F)F
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was then stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (Merck SuperVarioPrep 90g column, Si60 15-40μm)
|
Type
|
WASH
|
Details
|
eluted with dichloromethane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |